Silane, dichloromethylpentyl-

Übersicht

Beschreibung

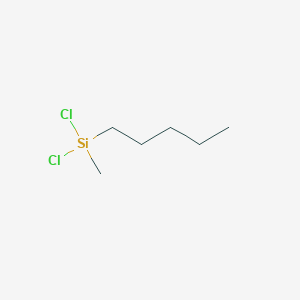

"Silane, dichloromethylpentyl-" refers to a class of organosilicon compounds characterized by the presence of a silicon atom covalently bonded to hydrocarbon groups and two chlorine atoms. Such compounds are pivotal in materials science and organic synthesis due to their versatility and reactivity.

Synthesis Analysis

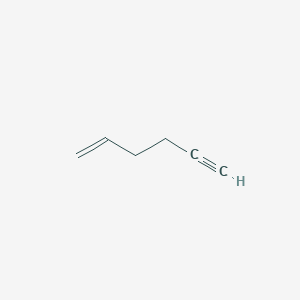

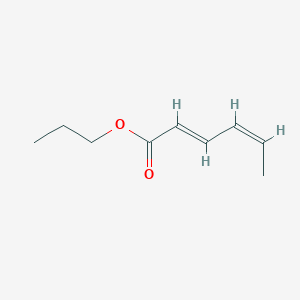

The synthesis of multifunctional (chloromethyl)silanes, including variants closely related to "dichloromethylpentylsilane," typically involves coupling reactions between (chloromethyl)lithium, generated in situ from bromochloromethane and n-butyllithium, and chlorosilanes (Daiß et al., 2004). This methodology is applicable to a wide range of chlorosilanes, facilitating the synthesis of silanes with reactive Si−Si, Si−H, Si-vinyl, and Si-allyl bonds (Kobayashi & Pannell, 1991).

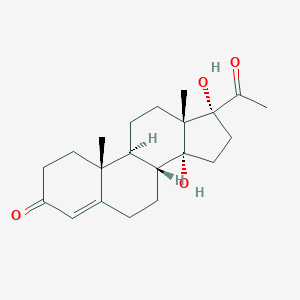

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using NMR studies and, in some cases, single-crystal X-ray diffraction, revealing intricate details about their silicon-centered frameworks and substituent effects (Schmohl et al., 2001).

Chemical Reactions and Properties

"Silane, dichloromethylpentyl-" compounds are highly reactive, engaging in a plethora of chemical transformations. These include reactions with organolithium reagents to produce various intermediate organolithium derivatives, leading to novel kinetically stabilized silenes. These intermediates can further react with water to give silanols or undergo formal [2+2] cycloadditions (Schmohl et al., 2001).

Physical Properties Analysis

The physical properties of these silanes, including their boiling points, melting points, and solubility in various solvents, are often determined by their molecular structure. For example, the introduction of different substituents can significantly affect these properties, as seen in the synthesis and structural diversity of various triaryl(phenylethyl)silanes (Linnemannstöns et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are crucial for understanding the applications of "Silane, dichloromethylpentyl-". These properties are directly influenced by the electronic environment of the silicon atom and the nature of the substituents attached to it. Research on transient silenes and their versatility as synthons further illustrates the complex chemical behavior of these compounds (Schmohl et al., 2000).

Wissenschaftliche Forschungsanwendungen

Hydrophobic Interactions : Small glass beads coated with dichlorodimethyl silane have been used as a model system to study hydrophobic interactions. This research found that the aggregates of these coated beads broke down as the polarity of the solution they were in decreased, providing insights into hydrophobic interactions in solutions (Cecil, 1967).

Synthesis of (Chloromethyl)Silanes : Chlorosilanes were reacted with (chloromethyl) lithium to synthesize a variety of (chloromethyl)silanes. These compounds have applications in developing materials with Si−Si, Si−H, Si-vinyl, and Si-allyl bonds, which are generally prepared in high yield (Kobayashi & Pannell, 1991).

Chromatography : Chlorodimethyl [4-(4-chloromethylphenyl)butyl] silane and chlorodimethyl (4-phenylbutyl) silane have been used to prepare cation-exchange packing materials for high-performance liquid chromatography, aiding in the retention and analysis of various solutes (Asmus, Low, & Novotny, 1976).

Construction Materials : Silanes and derivatives like amino, vinyl, and epoxy-based silanes have been studied for their effects on cement hydration and the mechanical properties of mortars. These compounds are used as coupling agents in mortars and react chemically with calcium silicate hydrates, enhancing flexural and compressive strength in construction materials (Feng et al., 2016).

Surface Modification : N-silyldimethylamines, including chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes, have been used for efficient chemical surface modification of hydroxylated silicon dioxide. These agents enhance the hydrolytic stability of the modified surfaces, which has implications in various industrial and research applications (Schneider et al., 1990).

Corrosion Control : Bis-silanes have been explored for corrosion control of metals and bonding of silane-treated metals to paint systems and rubber compounds. These compounds show promise in protecting various metals like steel and aluminum from corrosion (Van Ooij et al., 2000).

Wirkmechanismus

Target of Action

n-Amylmethyldichlorosilane, also known as Silane, dichloromethylpentyl- or Amylmethyldichlorosilane, is primarily used in research and development

Result of Action

It is known that the compound can cause serious eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of n-Amylmethyldichlorosilane. For instance, the compound should be stored in a cool place and containers holding the compound should be kept tightly closed . Additionally, dust formation and inhalation of mist, gas, or vapors should be avoided .

Safety and Hazards

Silane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and pyrophoric (autoigniting in air), but may form mixtures with air that do not autoignite, but are flammable or explosive . Contact with silane can cause irritation of the eyes. Inhalation may result in headache, nausea, and irritation of the mucous membranes and respiratory tract .

Zukünftige Richtungen

The utilization of silane coupling agents realizes the modification purpose. This review focuses on synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction and recent development in use of silane modifiers in various applications . The efforts made by both the rubber formulation development and chemistry to fully exploit the potential of silica/silane reinforcement for automotive tires are retrospected .

Eigenschaften

IUPAC Name |

dichloro-methyl-pentylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGQQLCRLIBICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929563 | |

| Record name | Dichloro(methyl)pentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, dichloromethylpentyl- | |

CAS RN |

13682-99-0 | |

| Record name | Dichloromethylpentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethylpentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethylpentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)pentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylpentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

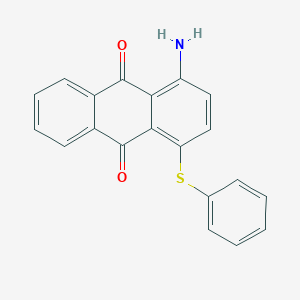

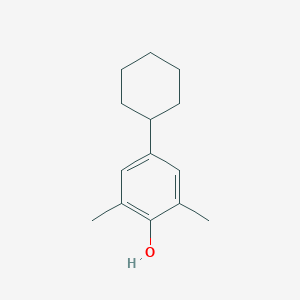

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)